molecular formula C6H10N2O B13540337 7-Amino-5-azaspiro[2.4]heptan-6-one

7-Amino-5-azaspiro[2.4]heptan-6-one

Cat. No.: B13540337
M. Wt: 126.16 g/mol
InChI Key: JJBPUZCMQPRBHY-UHFFFAOYSA-N
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Description

7-Amino-5-azaspiro[2.4]heptan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered and a four-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-azaspiro[2.4]heptan-6-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the use of a Curtius rearrangement reaction, where an acyl azide is converted into an isocyanate intermediate, which then undergoes cyclization to form the spirocyclic structure . Another method involves the Hofmann degradation reaction, which also leads to the formation of the spirocyclic ring system .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using readily available raw materials and simple reaction conditions. The process is designed to achieve high optical purity (>99.0% ee) and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-azaspiro[2.4]heptan-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 7-Amino-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential bacterial processes. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

7-amino-5-azaspiro[2.4]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-5(9)8-3-6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBPUZCMQPRBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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